E7766 Diammonium Salt: A Deep Dive into its Mechanism of Action as a Potent STING Agonist
E7766 Diammonium Salt: A Deep Dive into its Mechanism of Action as a Potent STING Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
E7766 is a structurally novel, macrocycle-bridged stimulator of interferon genes (STING) agonist that has demonstrated significant potential in cancer immunotherapy.[1][2][3] Its unique design confers potent, pan-genotypic activity, overcoming limitations of previous STING agonists.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of E7766 diammonium salt, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of key pathways and workflows.
Core Mechanism of Action: A Potent, Pan-Genotypic STING Agonist
E7766 is a synthetic cyclic dinucleotide (CDN) analog. Its distinctive feature is a macrocyclic bridge that locks the molecule in a bioactive conformation, enhancing its binding affinity and stability.[4] This structural innovation leads to potent and consistent activation of the STING pathway across various human STING genotypes, a significant advantage over earlier STING agonists that exhibited genotype-dependent activity.[1][2][3]
The activation of the STING pathway by E7766 initiates a cascade of events crucial for anti-tumor immunity:
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Binding and Activation of STING: E7766 directly binds to the STING protein, which is predominantly located on the endoplasmic reticulum. This binding induces a conformational change in STING, leading to its activation.
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TBK1 and IRF3 Phosphorylation: Activated STING recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).
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Type I Interferon Production: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding for type I interferons (IFN-α and IFN-β).
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Innate and Adaptive Immune Activation: The secretion of type I interferons is a pivotal step in orchestrating the anti-tumor immune response. It leads to the maturation and activation of dendritic cells (DCs), which are critical for priming and activating tumor-specific CD8+ T cells. These cytotoxic T lymphocytes can then recognize and eliminate cancer cells.
This activation of both innate and adaptive immunity transforms an immunologically "cold" tumor microenvironment into a "hot" one, making it more susceptible to immune-mediated killing.
Quantitative Data
The following tables summarize the key quantitative data reported for E7766, demonstrating its potency and efficacy in preclinical and clinical settings.
Table 1: In Vitro Activity of E7766
| Parameter | Value | Cell/System | Reference |
| Binding Affinity (Kd) | 40 nM | Recombinant STING protein | [5][6] |
| IC50 (IFN-β induction) | 0.15-0.79 µM | Human Peripheral Blood Mononuclear Cells (PBMCs) across 7 genotypes | [1][2][3] |
| EC50 (STING activation) | 1.0 µM (WT), 2.2 µM (HAQ), 1.2 µM (AQ), 4.9 µM (REF) | Human STING variants | [5][6] |
Table 2: Preclinical In Vivo Efficacy of E7766
| Tumor Model | Administration Route | Dosage | Outcome | Reference |
| CT26 Colon Carcinoma (dual liver and subcutaneous tumors) | Intratumoral | Single injection | 90% cure rate, induction of immune memory | [1] |
| BCG-unresponsive Non-Muscle Invasive Bladder Cancer (NMIBC) | Intravesical | Dose-dependent | Curative activity, robust induction of IFN-β and CXCL10 | [1] |
| KrasG12D/+ Trp53-/- Sarcoma | Intratumoral | 4 mg/kg | Durable tumor clearance, dependent on host STING and CD8+ T-cells | [7] |
| Murine Colon Cancer | Intratumoral | 10 mg/kg | Potent antitumor activity | [5][6] |
Table 3: Pharmacodynamic Biomarkers from Phase I/Ib Clinical Trial (NCT04144140)
| Biomarker | Observation | Time Point | Patient Population | Reference |
| Plasma Cytokines (IFN-α, IFN-β, IFN-γ, TNF-α, IL-6, IP-10, MCP-1, MIP-1b) | Transient increase | Within 10 hours post-injection | Advanced solid tumors | [8] |
| Gene Expression (Interferon-related and STING genes) | Increased | Post-treatment | Blood and tumor samples | [9][10] |
| PD-L1 and CD8 Expression | Increased | Post-treatment | Tumor samples (RNA and protein levels) | [9][10] |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism of action and experimental approaches, the following diagrams are provided.
References
- 1. Unlocking the Potential of E7766: A Pan-Genotypic STING Agonist for Cancer Immunotherapy [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Abstract 3269: Discovery and characterization of E7766, a novel macrocycle-bridged STING agonist with pan-genotypic and potent antitumor activity through intravesical and intratumoral administration | Semantic Scholar [semanticscholar.org]
- 4. E7766, a Macrocycle-Bridged Stimulator of Interferon Genes (STING) Agonist with Potent Pan-Genotypic Activity PMID: 33522135 | MCE [medchemexpress.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53−/− murine model of sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. Phase I dose-escalation and pharmacodynamic study of STING agonist E7766 in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
